Methyltricosanoat

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tricosansäuremethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Es dient als Biomarker für das Vorhandensein von langkettigen Fettsäuren in biologischen Proben.

Medizin: Die Forschung über den Lipidstoffwechsel und verwandte Erkrankungen beinhaltet häufig die Untersuchung von Tricosansäuremethylester.

Industrie: Es wird aufgrund seiner weichmachenden Eigenschaften bei der Herstellung von Kosmetika und Körperpflegeprodukten eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Tricosansäuremethylester beinhaltet seine Wechselwirkung mit den Stoffwechselwegen von Lipiden. Es wird durch Lipasen metabolisiert, um Tricosansäure freizusetzen, die dann in verschiedene Lipidmoleküle wie Phospholipide und Sphingolipide eingebaut werden kann . Diese Lipide spielen eine entscheidende Rolle bei der Struktur und Funktion der Zellmembran, bei Signalwegen und bei der Energiespeicherung.

Ähnliche Verbindungen:

Methyldocosanoat (C22H44O2): Ein weiterer langkettiger Fettsäuremethylester mit ähnlichen Eigenschaften, jedoch mit einem Kohlenstoffatom weniger.

Methyltetracosanoat (C25H50O2): Ein langkettiger Fettsäuremethylester mit einem Kohlenstoffatom mehr als Tricosansäuremethylester.

Einzigartigkeit: Tricosansäuremethylester ist aufgrund seiner ungeradzahligen Kohlenstoffkette einzigartig, die in biologischen Systemen im Vergleich zu geradzahligen Fettsäuren weniger häufig vorkommt. Diese Einzigartigkeit macht es wertvoll als Biomarker und in spezifischen Forschungsanwendungen .

Wirkmechanismus

Target of Action

Methyl tricosanoate, also known as Tricosanoic acid methyl ester, is a fatty acid methyl ester (FAME) form of tricosanoic acid . This compound is atypical in many biological systems, making it valuable as a biomarker . It is naturally synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid . It has been used as an internal standard to quantify fatty acids or fatty acid methyl esters (FAMEs) .

Biochemical Pathways

It’s worth noting that fatty acid methyl esters like Methyl tricosanoate are often used in metabolomic studies, which aim to provide a qualitative and quantitative description of biomolecules involved in different cellular regulatory pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Tricosansäuremethylester kann durch Veresterung von Tricosansäure mit Methanol in Gegenwart eines sauren Katalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen des Gemisches unter Rückflussbedingungen, um den Veresterungsprozess zu fördern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Herstellung von Tricosansäuremethylester oft die Umesterung von Triglyceriden, die Tricosansäure enthalten, mit Methanol. Dieser Prozess wird entweder durch saure oder basische Katalysatoren katalysiert und unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um Ausbeute und Reinheit zu optimieren .

Arten von Reaktionen:

Oxidation: Tricosansäuremethylester kann Oxidationsreaktionen eingehen, die typischerweise zur Bildung von kurzkettigen Fettsäuren und anderen Oxidationsprodukten führen.

Reduktion: Die Reduktion von Tricosansäuremethylester kann Tricosanol, einen langkettigen Fettalkohole, ergeben.

Substitution: Die Estergruppe in Tricosansäuremethylester kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Kurzkettige Fettsäuren und Aldehyde.

Reduktion: Tricosanol.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nukleophil.

Vergleich Mit ähnlichen Verbindungen

Methyl docosanoate (C22H44O2): Another long-chain fatty acid methyl ester with similar properties but one less carbon atom.

Methyl tetracosanoate (C25H50O2): A long-chain fatty acid methyl ester with one more carbon atom than tricosanoic acid methyl ester.

Uniqueness: Tricosanoic acid methyl ester is unique due to its odd-numbered carbon chain, which is less common in biological systems compared to even-numbered fatty acids. This uniqueness makes it valuable as a biomarker and in specific research applications .

Biologische Aktivität

Methyl tricosanoate, also known as methyl eicosanoate, is a fatty acid ester derived from tricosanoic acid (C23:0). This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and nutrition. This article explores the biological activity of methyl tricosanoate, highlighting significant research findings, case studies, and relevant data.

Methyl tricosanoate is characterized by its long-chain fatty acid structure. It has a melting point of approximately -3°C and can be hydrolyzed to yield methyl eicosanoate. Its molecular formula is C23H46O2, and it is commonly found in various natural sources, including certain plant oils and animal fats .

Sources of Methyl Tricosanoate

Methyl tricosanoate can be extracted from several natural sources:

- Tamarindus indica : Found in the hexane extract of the seeds, where it constitutes about 7.09% of the total components .

- Peanut Butter : Detected as a minor component in lipid analyses .

- Olive Oil : Identified as a common source in studies examining food cooking oils .

1. Anti-inflammatory Properties

Research indicates that methyl tricosanoate exhibits anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in macrophage cell lines (e.g., RAW 264.7) when exposed to lipopolysaccharides (LPS) .

2. Wound Healing Potential

The compound has been linked to enhanced wound healing capabilities. Studies suggest that fatty acids like methyl tricosanoate can promote cell migration and proliferation, essential for effective wound healing processes .

3. Antitumor Activity

Preliminary investigations into the antitumor effects of methyl tricosanoate have shown promising results. In vitro assays on cancer cell lines indicate that it may inhibit cell growth and induce apoptosis, although more extensive studies are required to confirm these effects .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on the effects of methyl tricosanoate on RAW 264.7 macrophages demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound. The findings suggest that methyl tricosanoate could modulate immune responses through its anti-inflammatory actions.

Case Study 2: Wound Healing Efficacy

In an experimental model involving skin wounds, topical application of formulations containing methyl tricosanoate resulted in accelerated healing times compared to controls. Histological analyses revealed enhanced collagen deposition and re-epithelialization in treated groups.

Research Findings

Eigenschaften

IUPAC Name |

methyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

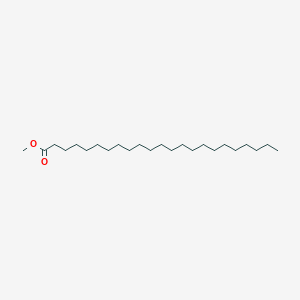

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKGRIRMPBCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179068 | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl tricosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2433-97-8 | |

| Record name | Methyl tricosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3POB2675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of methyl tricosanoate in current research?

A1: Methyl tricosanoate is primarily utilized as an internal standard in gas chromatography, particularly for analyzing fatty acid methyl esters (FAMEs). [, , , ] This is due to its relatively high boiling point and its absence as a naturally occurring compound in many biological samples.

Q2: In what natural sources has methyl tricosanoate been identified?

A2: While not naturally occurring in its ester form, methyl tricosanoate is derived from tricosanoic acid, which has been found in various plant sources. Studies have identified methyl tricosanoate in the fruit of Celtis australis [], Tamarindus indica seeds [], and Sterculia tragacantha []. It has also been found in melinjo peel beverages. []

Q3: How does the structure of methyl tricosanoate affect its use as an internal standard in gas chromatography?

A3: Methyl tricosanoate (CH3(CH2)21COOCH3) is a saturated fatty acid methyl ester with a long hydrocarbon chain (C23:0). This structure results in a high boiling point, allowing for good separation from other FAMEs during GC analysis. [, , , ] Additionally, its absence in many natural samples minimizes interference with target compound detection.

Q4: Can you elaborate on the analytical methods used for the detection and quantification of methyl tricosanoate?

A4: Gas Chromatography coupled with Flame Ionization Detection (GC/FID) is the primary method used for analyzing methyl tricosanoate. [, , , ] This technique allows for the separation and quantification of different FAMEs, including methyl tricosanoate, based on their retention times and peak areas.

Q5: A study mentions the use of a Polyarc reactor in conjunction with FID for FAME analysis. What advantages does this approach offer?

A5: The Polyarc reactor, when used with FID, enables the accurate quantification of FAMEs without requiring individual correction factors for each compound. [] This simplifies the analysis and potentially enhances accuracy, as demonstrated by the reduced quantification error observed for C8 and C10 esters.

Q6: Has the application of methyl tricosanoate in determining oxidation kinetics of n-3 fatty acids been investigated?

A6: Yes, a study used methyl tricosanoate as an internal standard to monitor the degradation of n-3 fatty acids (C18:4n-3, C20:5n-3, and C22:6n-3) in mackerel oil subjected to high temperatures. [] This approach allowed researchers to determine the oxidation resistance of these fatty acids under accelerated oxidation conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.